molecular formula C13H21O5P B1605799 Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester CAS No. 78055-65-9

Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester

Cat. No.: B1605799
CAS No.: 78055-65-9
M. Wt: 288.28 g/mol
InChI Key: QKPSYROBCCDFGW-UHFFFAOYSA-N
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Description

Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester is an organic compound with the molecular formula C13H21O5P It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by a ((3,4-dimethoxyphenyl)methyl) group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester typically involves the reaction of ((3,4-dimethoxyphenyl)methyl)phosphonic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: The major product is the corresponding phosphonic acid derivative.

    Reduction: The major products are the corresponding alcohols.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, dimethyl ester
  • Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, dipropyl ester
  • Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, dibutyl ester

Uniqueness

Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester is unique due to its specific ester groups, which can influence its reactivity and biological activity. The presence of the ((3,4-dimethoxyphenyl)methyl) group also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(diethoxyphosphorylmethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O5P/c1-5-17-19(14,18-6-2)10-11-7-8-12(15-3)13(9-11)16-4/h7-9H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPSYROBCCDFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C=C1)OC)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228701
Record name Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78055-65-9
Record name Diethyl P-[(3,4-dimethoxyphenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78055-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078055659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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